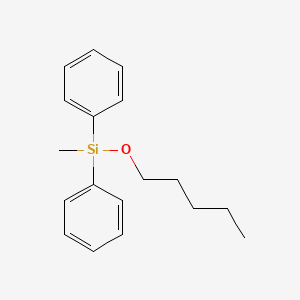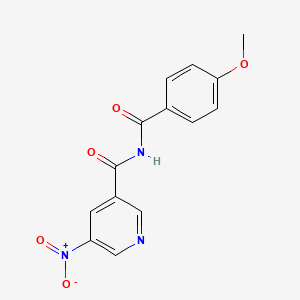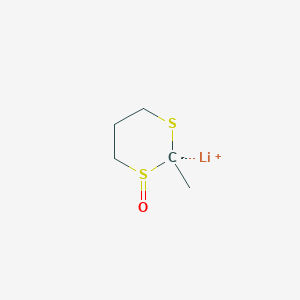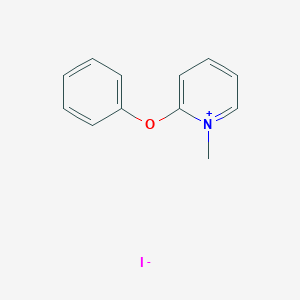
1-Methyl-1,2,3,4-tetrahydropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound with the molecular formula C6H11N It is a derivative of tetrahydropyridine, characterized by the presence of a methyl group at the nitrogen atom
Méthodes De Préparation
1-Methyl-1,2,3,4-tetrahydropyridine can be synthesized through several methods. One common synthetic route involves the treatment of N-methylpyridinium salts with borohydride reagents . Another method includes the use of a modified Ireland-Claisen rearrangement, which leads to the formation of tetrahydropyridines via a silyl ketene acetal intermediate . Additionally, ring-closing olefin metathesis has been employed to establish the tetrahydropyridine ring system .
Analyse Des Réactions Chimiques
1-Methyl-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridinium salts.
Reduction: Reduction reactions can lead to the formation of fully saturated piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Methyl-1,2,3,4-tetrahydropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is utilized in the production of various chemical intermediates and fine chemicals.
Mécanisme D'action
The mechanism of action of 1-Methyl-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects. The compound’s interaction with receptors can modulate signal transduction pathways, influencing cellular responses.
Comparaison Avec Des Composés Similaires
1-Methyl-1,2,
Propriétés
Numéro CAS |
57005-69-3 |
|---|---|
Formule moléculaire |
C6H11N |
Poids moléculaire |
97.16 g/mol |
Nom IUPAC |
1-methyl-3,4-dihydro-2H-pyridine |
InChI |
InChI=1S/C6H11N/c1-7-5-3-2-4-6-7/h3,5H,2,4,6H2,1H3 |
Clé InChI |
UKPBWLDHWHLVFV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


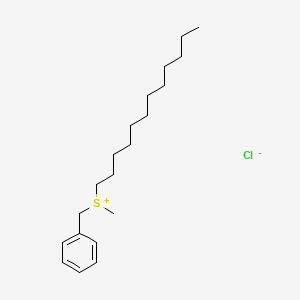
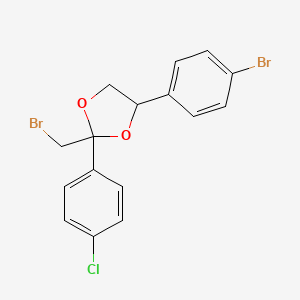
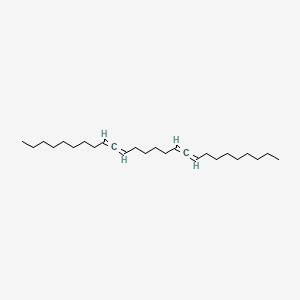

![2,2-Dimethylpropane-1,3-diol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene;oxepan-2-one](/img/structure/B14617699.png)

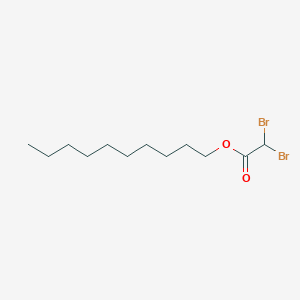

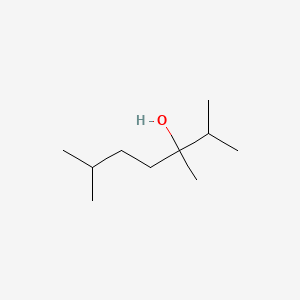
![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide](/img/structure/B14617721.png)
